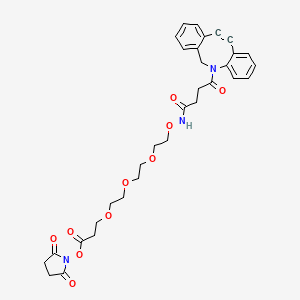
(R)-n-(1-hydroxypropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-n-(1-hydroxypropan-2-yl)benzamide is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a benzamide group attached to a hydroxypropan-2-yl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with ®-1-amino-2-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of ®-n-(1-hydroxypropan-2-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of ®-n-(1-oxopropan-2-yl)benzamide.
Reduction: Formation of ®-n-(1-aminopropan-2-yl)benzamide.
Substitution: Formation of ®-n-(1-chloropropan-2-yl)benzamide.
Applications De Recherche Scientifique
®-n-(1-hydroxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxy group allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-hydroxypropan-2-yl 4-methylbenzenesulfonate
- ®-benzyl (1-hydroxypropan-2-yl)carbamate
Uniqueness
®-n-(1-hydroxypropan-2-yl)benzamide is unique due to its specific structural features, including the benzamide group and the chiral hydroxypropan-2-yl moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-[(2R)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
Clé InChI |
RGVIMILWECPVOH-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CO)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(CO)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)


![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)



![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)

![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)



![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
